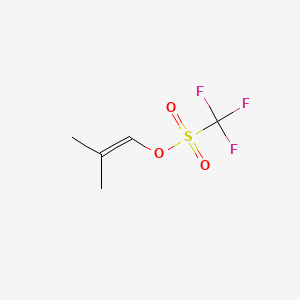

2-Methyl-1-propenyl trifluoromethanesulfonate

Description

The 2-methyl-1-propenyl group introduces steric bulk, which may influence reactivity and selectivity in alkylation reactions.

Properties

CAS No. |

53282-30-7 |

|---|---|

Molecular Formula |

C5H7F3O3S |

Molecular Weight |

204.17 g/mol |

IUPAC Name |

2-methylprop-1-enyl trifluoromethanesulfonate |

InChI |

InChI=1S/C5H7F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h3H,1-2H3 |

InChI Key |

ZBMXEMUYHOPIKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=COS(=O)(=O)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-propenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methyl-1-propenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-propenyl trifluoromethanesulfonate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the presence of the trifluoromethanesulfonate group.

Elimination Reactions: It can participate in elimination reactions to form alkenes.

Addition Reactions: The double bond in the propenyl group allows for addition reactions with electrophiles

Common Reagents and Conditions

Common reagents used in reactions with 2-Methyl-1-propenyl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .

Major Products Formed

The major products formed from reactions with 2-Methyl-1-propenyl trifluoromethanesulfonate depend on the type of nucleophile and reaction conditions. For example, reactions with amines can produce amides, while reactions with alcohols can yield ethers .

Scientific Research Applications

2-Methyl-1-propenyl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Pharmaceutical Research: This compound is employed in the development of new drugs and medicinal compounds.

Material Science: It is used in the preparation of advanced materials with specific properties.

Biological Studies: Researchers use this compound to study biochemical pathways and interactions

Mechanism of Action

The mechanism of action of 2-Methyl-1-propenyl trifluoromethanesulfonate involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Key Insights :

- Microwave conditions (150°C, 300–350 W) optimize reaction efficiency for triflates, but steric hindrance could necessitate longer reaction times or higher temperatures for the 2-methyl-1-propenyl variant.

Biological Activity

2-Methyl-1-propenyl trifluoromethanesulfonate (also known as 2-Methyl-1-propenyl triflate) is an organosulfur compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.

Synthesis of 2-Methyl-1-propenyl Trifluoromethanesulfonate

The synthesis of 2-Methyl-1-propenyl triflate typically involves the reaction of 2-methyl-1-propenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base. The reaction proceeds as follows:

This method provides a high yield of the desired triflate, which can be further purified through distillation or chromatography.

Research indicates that 2-Methyl-1-propenyl triflate exhibits various biological activities, primarily attributed to its electrophilic nature. It can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity is crucial for its potential therapeutic applications.

Anticancer Activity

Studies have demonstrated that 2-Methyl-1-propenyl triflate shows significant anticancer properties. For instance, it has been observed to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MGC-803 | 5.1 | Apoptosis via caspase activation |

| HGC-27 | 7.6 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

In addition to its anticancer effects, 2-Methyl-1-propenyl triflate has shown antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-Methyl-1-propenyl triflate in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.